molecular formula C20H25N3 B13925216 5,8-Dibenzyl-2,5,8-triazaspiro[3.5]nonane

5,8-Dibenzyl-2,5,8-triazaspiro[3.5]nonane

Cat. No.: B13925216
M. Wt: 307.4 g/mol
InChI Key: QGROCLHQEAWMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dibenzyl-2,5,8-triazaspiro[35]nonane is a chemical compound with a unique spirocyclic structure It is characterized by the presence of three nitrogen atoms and two benzyl groups attached to a nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dibenzyl-2,5,8-triazaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a dibenzyl ketone. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5,8-Dibenzyl-2,5,8-triazaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The benzyl groups or nitrogen atoms can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5,8-Dibenzyl-2,5,8-triazaspiro[3.5]nonane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,8-Dibenzyl-2,5,8-triazaspiro[3.5]nonane involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5,8-Dibenzyl-2,5,8-triazaspiro[3.5]octane
  • 5,8-Dibenzyl-2,5,8-triazaspiro[3.5]decane

Uniqueness

5,8-Dibenzyl-2,5,8-triazaspiro[3.5]nonane is unique due to its specific spirocyclic structure and the presence of three nitrogen atoms. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H25N3

Molecular Weight

307.4 g/mol

IUPAC Name

5,8-dibenzyl-2,5,8-triazaspiro[3.5]nonane

InChI

InChI=1S/C20H25N3/c1-3-7-18(8-4-1)13-22-11-12-23(20(17-22)15-21-16-20)14-19-9-5-2-6-10-19/h1-10,21H,11-17H2

InChI Key

QGROCLHQEAWMEA-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2(CNC2)CN1CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.